Axl-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-11 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. This compound has gained significant attention due to its potential therapeutic applications, particularly in oncology, where AXL overexpression is associated with tumor growth, metastasis, and drug resistance .
Vorbereitungsmethoden
The synthesis of Axl-IN-11 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Analyse Chemischer Reaktionen
Axl-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often using palladium-catalyzed cross-coupling reactions
Wissenschaftliche Forschungsanwendungen
Axl-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Biology: Helps in understanding the molecular mechanisms of AXL-mediated cellular functions, such as proliferation, migration, and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with high AXL expression. It is also being studied in combination with other therapies to overcome drug resistance.
Industry: Utilized in the development of new drugs targeting AXL and related pathways
Wirkmechanismus
Axl-IN-11 exerts its effects by inhibiting the kinase activity of the AXL receptor. This inhibition prevents the phosphorylation of AXL and subsequent activation of downstream signaling pathways, such as PI3K/AKT, MAPK/ERK, and STAT3. These pathways are involved in various cellular processes, including cell survival, proliferation, and migration. By blocking AXL signaling, this compound can reduce tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-11 is compared with other AXL inhibitors, such as:
BGB324: Another selective AXL inhibitor with similar therapeutic applications.
R428: Known for its potent anti-tumor effects and ability to overcome drug resistance.
TP-0903: A dual inhibitor targeting both AXL and other kinases, providing broader therapeutic potential.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C28H27N7O4 |
---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
N-[4-[4-amino-7-(2-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C28H27N7O4/c1-17(36)13-33-14-21(23-25(29)30-16-31-26(23)33)18-7-9-19(10-8-18)32-27(37)24-22-15-39-12-11-34(22)35(28(24)38)20-5-3-2-4-6-20/h2-10,14,16-17,36H,11-13,15H2,1H3,(H,32,37)(H2,29,30,31) |
InChI-Schlüssel |
IUZRCZORHOICEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5COCCN5N(C4=O)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.